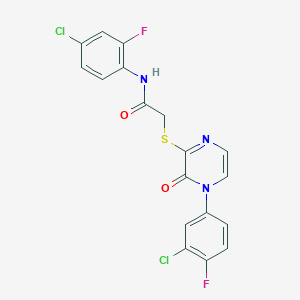

N-(4-chloro-2-fluorophenyl)-2-((4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(4-chloro-2-fluorophenyl)-2-[4-(3-chloro-4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11Cl2F2N3O2S/c19-10-1-4-15(14(22)7-10)24-16(26)9-28-17-18(27)25(6-5-23-17)11-2-3-13(21)12(20)8-11/h1-8H,9H2,(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXYQSRZIJKJERE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C=CN=C(C2=O)SCC(=O)NC3=C(C=C(C=C3)Cl)F)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11Cl2F2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-fluorophenyl)-2-((4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide typically involves multiple steps:

Formation of the Dihydropyrazinone Core: This step often starts with the condensation of appropriate amines and carbonyl compounds to form the dihydropyrazinone ring.

Introduction of Chloro and Fluoro Substituents: Halogenation reactions are employed to introduce chloro and fluoro groups onto the aromatic rings. This can be achieved using reagents like chlorine gas or fluorinating agents under controlled conditions.

Thioacetamide Linkage Formation: The final step involves the coupling of the dihydropyrazinone core with a thioacetamide moiety, typically using thiolating agents and acylation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, employing continuous flow reactors for better control, and using advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide linkage, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups in the dihydropyrazinone core, potentially converting them to alcohols.

Substitution: The aromatic rings with chloro and fluoro substituents can participate in

Biological Activity

N-(4-chloro-2-fluorophenyl)-2-((4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a detailed overview of its biological activity, including case studies, research findings, and data tables summarizing its effects.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The key components include:

- Chloro and Fluoro Substituents : These halogen atoms are known to influence the lipophilicity and biological interactions of the compound.

- Dihydropyrazinyl Moiety : This part of the molecule is associated with various pharmacological properties.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound using in vitro assays against various cancer cell lines. The National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) provides a standardized protocol for such evaluations.

Table 1: Anticancer Activity Summary

| Cell Line | Growth Percent (%) | Sensitivity Level |

|---|---|---|

| RPMI-8226 (Leukemia) | 92.48 | Low |

| CCRF-CEM (Leukemia) | 92.77 | Low |

| K-562 (Leukemia) | 92.90 | Low |

| SF-539 (CNS) | 92.74 | Low |

| Average Growth | 104.68 | - |

The results indicate that while the compound exhibits some level of activity, it primarily leads to minimal inhibition of cell growth across various cancer types, suggesting a need for further optimization to enhance potency .

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that:

- Inhibition of Key Enzymes : The compound may interact with specific enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : There is potential for the compound to trigger programmed cell death in malignant cells.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives of this compound, highlighting modifications that enhance biological activity:

- Synthesis and Evaluation : A series of analogs were synthesized to explore structure–activity relationships (SAR). Modifications at the dihydropyrazinyl position showed varying levels of anticancer activity, with some derivatives exhibiting improved potency against specific cancer cell lines .

- Comparative Studies : Comparative analyses with other known anticancer agents revealed that while this compound has lower efficacy, it may serve as a lead compound for further development through structural optimization.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The following table summarizes key structural and physicochemical differences between the target compound and similar analogs from the evidence:

Key Observations:

Heterocyclic Core Variations: The target compound’s pyrazine core differs from the quinazoline () and thieno-pyrimidine () systems. Thieno-pyrimidine derivatives () incorporate sulfur, enhancing lipophilicity and metabolic stability compared to pyrazines .

Substituent Positioning :

- Halogen placement (e.g., 3-chloro-4-fluorophenyl vs. 4-chloro-2-fluorophenyl) alters steric and electronic profiles. For instance, para-chloro substituents may enhance π-π stacking in receptor binding, while ortho-fluoro groups reduce rotational freedom .

Molecular Weight and Solubility: The thieno-pyrimidine analog (474 g/mol) is lighter than the quinazoline derivative (486 g/mol), likely due to fewer aromatic rings. Lower molecular weight may improve bioavailability .

Spectroscopic and Physicochemical Properties

- NMR Analysis : highlights the utility of NMR in comparing substituent effects. For example, chemical shifts in regions A (positions 39–44) and B (29–36) of similar compounds (Figure 6 in ) correlate with electronic perturbations caused by halogen substitutions, a principle applicable to the target compound .

- Thermal Stability: The quinazoline analog () has a higher melting point (302–304°C) than the thieno-pyrimidine derivative, suggesting stronger intermolecular forces due to its planar structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.